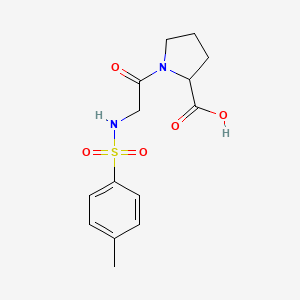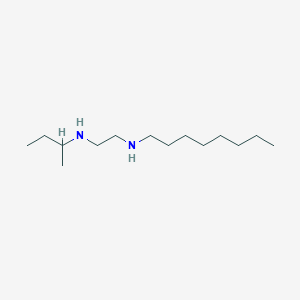![molecular formula C23H37N3O9S B13393474 N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13393474.png)
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further linked to a glucopyranosyl moiety through a thiourea linkage. The compound’s molecular formula is C22H36N2O8S, and it has a molecular weight of approximately 492.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate, which is achieved by reacting cyclohexanone with dimethylamine under acidic conditions to form the dimethylamino cyclohexyl derivative.
Glucopyranosylation: The next step involves the protection of the hydroxyl groups of glucose by acetylation, forming tetra-O-acetyl-α-D-glucopyranosyl chloride. This protected glucose derivative is then reacted with the cyclohexyl intermediate in the presence of a base to form the glucopyranosylated product.
Thiourea Formation: The final step involves the reaction of the glucopyranosylated product with thiourea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiourea derivatives
Substitution: Substituted thiourea derivatives with different functional groups
Scientific Research Applications
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S,2S)-2-(1-Piperidinylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea
- **N-[(1S,2S)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea
Uniqueness
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea stands out due to its specific structural features, such as the presence of the dimethylamino group and the acetyl-protected glucopyranosyl moiety.
Properties
Molecular Formula |
C23H37N3O9S |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H37N3O9S/c1-12(27)31-11-18-19(32-13(2)28)20(33-14(3)29)21(34-15(4)30)22(35-18)25-23(36)24-16-9-7-8-10-17(16)26(5)6/h16-22H,7-11H2,1-6H3,(H2,24,25,36)/t16-,17-,18?,19?,20?,21?,22?/m0/s1 |
InChI Key |
ZMEBAEJTAVXJBS-AHMBWHQHSA-N |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)N[C@H]2CCCC[C@@H]2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13393403.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13393417.png)


![6-[[Amino(diethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13393436.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13393443.png)



![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B13393471.png)
